2-{[(R)-4-methylbenzenesulfinyl]methyl}pyridine
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Overview
Description
2-{[®-4-methylbenzenesulfinyl]methyl}pyridine is an organic compound that features a pyridine ring substituted with a sulfinylmethyl group attached to a 4-methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[®-4-methylbenzenesulfinyl]methyl}pyridine typically involves the following steps:
Formation of the Sulfinylmethyl Intermediate: The initial step involves the preparation of the sulfinylmethyl intermediate. This can be achieved by reacting 4-methylbenzenesulfinyl chloride with a suitable nucleophile, such as a Grignard reagent or an organolithium compound, to form the sulfinylmethyl intermediate.
Coupling with Pyridine: The sulfinylmethyl intermediate is then coupled with pyridine under appropriate conditions. This step often involves the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 2-{[®-4-methylbenzenesulfinyl]methyl}pyridine may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction conditions, leading to improved selectivity and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-{[®-4-methylbenzenesulfinyl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-{[®-4-methylbenzenesulfinyl]methyl}pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[®-4-methylbenzenesulfinyl]methyl}pyridine involves its interaction with specific molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-methylpyridine: A simpler analog with a methyl group instead of the sulfinylmethyl group.
4-methylbenzenesulfinyl chloride: A precursor used in the synthesis of the target compound.
Pyridine: The parent compound without any substituents.
Uniqueness
2-{[®-4-methylbenzenesulfinyl]methyl}pyridine is unique due to the presence of both the sulfinylmethyl group and the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[(R)-(4-methylphenyl)sulfinyl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-11-5-7-13(8-6-11)16(15)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMKPKKHAAJSED-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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